
Denibulin hydrochloride
概要
説明
デニブリン塩酸塩は、固形腫瘍がんの治療に有望な、新規な小分子血管破壊剤です。 新たに形成された腫瘍血管を選択的に破壊することにより、腫瘍血流を遮断し、固形腫瘍の中心性壊死を引き起こします .
準備方法
デニブリン塩酸塩は、メチル-6-[(4-{[(2S)-2-アミノプロパノイル]アミノ}フェニル)チオ]-1H-ベンゾイミダゾール-2-イルカルバメート塩酸塩としても知られており、一連の化学反応によって合成されます最後のステップは、塩酸塩の形成です .
化学反応の分析
デニブリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、スルホキシドおよびスルホンを形成することができます。
還元: 還元反応により、ニトロ基をアミノ基に変換できます。
科学研究への応用
デニブリン塩酸塩は、がん治療における可能性について広く研究されてきました。前臨床モデルにおいて、腫瘍血流を減少し、腫瘍細胞の壊死を引き起こす有効性が示されています。 この化合物は、進行性固形腫瘍患者における安全性、薬物動態、および急性抗血管効果について、第I相臨床試験で検討されています .
科学的研究の応用
Denibulin hydrochloride has been extensively studied for its potential in cancer therapy. It has shown efficacy in reducing tumor blood flow and causing tumor cell necrosis in preclinical models. The compound has been investigated in phase I clinical trials for its safety, pharmacokinetics, and acute anti-vascular effects in patients with advanced solid tumors .
作用機序
デニブリン塩酸塩は、新たに形成された腫瘍血管を選択的に破壊することにより、その効果を発揮します。微小管の組み立てを阻害することにより、腫瘍血管内皮細胞の細胞骨格の破壊につながります。その結果、腫瘍血流が遮断され、その後、固形腫瘍の中心性壊死が生じます。 この化合物は、腫瘍血管新生に重要な役割を果たす血管内皮増殖因子とその受容体を標的としています .
類似化合物との比較
デニブリン塩酸塩は、その特異的な作用機序と化学構造により、血管破壊剤の中でユニークな存在です。類似の化合物には以下のようなものがあります。
コムブレタスタチンA-4リン酸: チューブリンを標的にし、微小管の動態を破壊する別の血管破壊剤。
ZD6126: 腫瘍における血管遮断を引き起こすチューブリン結合剤。
AVE8062: チューブリン重合を阻害する血管破壊剤. これらの化合物と比較して、デニブリン塩酸塩は、臨床設定における有効性と安全性に寄与する、独自の薬物動態プロファイルとユニークな化学構造を示しています.
生物活性
Denibulin hydrochloride, also known as MN-029, is a novel vascular-disrupting agent with significant implications in cancer therapy. Its primary mechanism of action involves the reversible inhibition of microtubule assembly by binding to the colchicine-binding site on tubulin. This leads to the disruption of the cytoskeleton in tumor endothelial cells, resulting in cell cycle arrest, apoptosis, and ultimately reduced tumor blood flow and proliferation.
Denibulin selectively targets the colchicine-binding site on tubulin, inhibiting microtubule assembly. This action disrupts the cytoskeletal structure of endothelial cells within tumors, leading to:
- Cell Cycle Arrest : Denibulin causes cell cycle arrest in the G2/M phase.
- Apoptosis : The disruption of microtubule dynamics triggers apoptotic pathways.
- Reduced Tumor Blood Flow : By affecting newly formed tumor blood vessels, denibulin decreases perfusion, leading to tumor necrosis .
Pharmacokinetics and Safety Profile
A Phase I clinical trial assessed denibulin's safety and pharmacokinetics in patients with advanced solid tumors. Key findings include:
- Dosing : Patients received escalating doses from 4.0 to 225 mg/m².
- Tolerability : The drug was generally well tolerated, with common adverse effects including nausea, vomiting, diarrhea, fatigue, headache, and anorexia .
- Stable Disease : Among participants, some achieved stable disease for extended periods (over six months) without significant progression .
Case Studies
- Case Study of Metastatic Breast Cancer :
- Efficacy in Animal Models :
Data Summary
Parameter | Details |
---|---|
Mechanism of Action | Inhibition of microtubule assembly |
Target | Colchicine-binding site on tubulin |
Clinical Trial Phase | Phase I |
Dose Range | 4.0 - 225 mg/m² |
Common Adverse Effects | Nausea, vomiting, diarrhea, fatigue |
Efficacy Observations | Stable disease in multiple cases |
Q & A
Basic Research Questions
Q. What is the recommended approach for synthesizing Denibulin hydrochloride, and how can purity be validated?
this compound (C₁₈H₁₉N₅O₃S·HCl, CAS 779356-64-8) is synthesized via a multi-step process involving carbamate formation and sulfanyl linkage. Key steps include coupling (2S)-2-amino-1-oxopropyl groups to benzimidazole derivatives. Purity validation requires HPLC with UV detection (λ=254 nm) and mass spectrometry to confirm molecular weight (421.90 g/mol). Residual solvents should be quantified via gas chromatography per ICH guidelines .
Q. What in vitro models are suitable for assessing this compound’s antitumor activity?
Use 3D tumor spheroids or patient-derived xenograft (PDX) cell lines to mimic solid tumor microenvironments. Dose-response curves (0.1–100 µM) should be generated, with IC₅₀ calculated using nonlinear regression (e.g., GraphPad Prism). Apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) are critical endpoints. Include positive controls like paclitaxel for comparative efficacy .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Administer Denibulin intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose require LC-MS/MS analysis. Non-compartmental modeling (WinNonlin) calculates AUC, Cₘₐₓ, and t₁/₂. Tissue distribution studies should prioritize liver, kidney, and tumor biopsies to assess accumulation .
Advanced Research Questions
Q. How can factorial design optimize this compound’s formulation for enhanced solubility?
Apply a 2³ factorial design to evaluate excipients (e.g., cyclodextrins, PEG 400), pH (4.0–7.4), and particle size (micronization vs. nanoemulsion). Response variables include solubility (mg/mL) and dissolution rate (T₉₀ < 30 min). Statistical tools like ANOVA identify significant factors (p<0.05). Refer to kinetic models (Higuchi or Korsmeyer-Peppas) to interpret release profiles .
Q. What strategies mitigate resistance to this compound in recurrent tumors?
Resistance mechanisms often involve ATP-binding cassette (ABC) transporter upregulation (e.g., P-gp). Co-administer inhibitors like verapamil (10 µM) or use CRISPR-Cas9 to knockout ABCB1. RNA-seq of resistant vs. parental cell lines identifies dysregulated pathways (e.g., PI3K/AKT). Validate findings in orthotopic mouse models with longitudinal bioluminescence imaging .
Q. How should contradictory data on Denibulin’s hepatotoxicity be resolved?
Discrepancies in liver toxicity (e.g., ALT/AST elevation) may arise from species-specific metabolism. Conduct interspecies comparisons using primary hepatocytes (human, rat, mouse) and metabolomic profiling (LC-QTOF-MS). Dose-ranging studies (1–50 µM) with ROS assays (DCFH-DA) clarify oxidative stress contributions. Cross-validate findings with histopathology in chronic toxicity models .
Q. What statistical methods are optimal for analyzing Denibulin’s combination therapy synergy?
Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Test Denibulin with platinum agents (e.g., cisplatin) at fixed ratios (1:1 to 1:10). Synergistic doses are validated in vivo using tumor growth inhibition (TGI) metrics and Kaplan-Meier survival analysis. Confounders like drug-drug interactions require CYP450 inhibition assays .
Q. Data Analysis and Reporting
Q. How to interpret in vitro-in vivo correlation (IVIVC) discrepancies for this compound?
Poor IVIVC often stems from inadequate dissolution media (e.g., non-sink conditions). Simulate tumor microenvironment pH (6.5) and add surfactants (0.1% SDS) to dissolution buffers. Compare AUC₀–₂₄ (in vivo) vs. cumulative release (in vitro) using level A correlation. Adjust formulations if R² < 0.9 .
Q. What biomarkers are validated for monitoring Denibulin’s target engagement in clinical trials?
Prioritize phospho-ERK (pT202/pY204) via ELISA or Western blot in tumor biopsies. Circulating tumor DNA (ctDNA) with NGS panels detects mutations in MAPK pathways. Correlate biomarker levels with RECIST 1.1 response criteria. Interim analyses at 6-week intervals ensure early detection of pharmacodynamic effects .
特性
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSCXLBFWHCRA-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228587 | |
Record name | Denibulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779356-64-8 | |
Record name | Denibulin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0779356648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denibulin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DENIBULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U575HR16Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。